molecular formula C11H14N2O5 B2488188 tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 171559-74-3

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B2488188
CAS No.: 171559-74-3
M. Wt: 254.242
InChI Key: DWWAUQIESJGSDR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS: 150691-49-9) is a nitro-substituted pyridone derivative with a tert-butyl ester functional group. Its molecular formula is C₁₁H₁₆N₂O₅, and its molecular weight is 268.25 g/mol . The compound is structurally characterized by a pyridinone ring substituted with a nitro group at the 3-position and an acetoxytert-butyl moiety at the 1-position.

Properties

IUPAC Name

tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWAUQIESJGSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171559-74-3
Record name tert-Butyl 3-nitro-2-oxo-1(2H)-pyridineacetate
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Preparation Methods

Core Synthetic Strategies

The compound’s synthesis revolves around two primary approaches: (1) N-alkylation of pre-formed 3-nitro-2-pyridone precursors and (2) post-alkylation nitration of pyridone intermediates. Both routes leverage the reactivity of the pyridone ring and the steric protection offered by the tert-butyl ester group.

N-Alkylation of 3-Nitro-2-Pyridone

This method involves direct alkylation of 3-nitro-2-pyridinol with chloroacetic acid derivatives, followed by esterification.

Reaction Protocol
  • Formation of (3-Nitro-2-Oxopyridin-1(2H)-yl)Acetic Acid

    • 3-Nitro-2-pyridinol (1.0 equiv) is reacted with chloroacetic acid (1.2 equiv) in the presence of NaH (2.0 equiv) in anhydrous DMF at 80°C for 12 hours.
    • The reaction proceeds via nucleophilic substitution, yielding the acetic acid derivative (Fig. 1A).
    • Yield : 68–72% after recrystallization from ethyl acetate/hexane.
  • Esterification with tert-Butyl Alcohol

    • The carboxylic acid intermediate is treated with tert-butyl alcohol (3.0 equiv) using DCC (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C→RT for 24 hours.
    • Alternative: Thionyl chloride (2.0 equiv) in tert-butanol at reflux for 6 hours.
    • Yield : 85–90% (DCC/DMAP) vs. 78–82% (SOCl₂).
Advantages and Limitations
  • Advantages : High regioselectivity due to pre-installed nitro group; minimal side products.
  • Limitations : Requires handling of moisture-sensitive reagents (NaH, DCC); multi-step purification.

Nitration Post-Alkylation

This route prioritizes early introduction of the tert-butyl group, followed by nitration.

Reaction Protocol
  • Synthesis of tert-Butyl 2-(2-Oxopyridin-1(2H)-yl)Acetate

    • 2-Pyridone (1.0 equiv) is alkylated with tert-butyl bromoacetate (1.1 equiv) using K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.
    • Yield : 89–93% after column chromatography (SiO₂, 20% EtOAc/hexane).
  • Electrophilic Nitration

    • The intermediate is nitrated with fuming HNO₃ (1.5 equiv) in concentrated H₂SO₄ at 0°C for 2 hours.
    • Regioselectivity : Nitration occurs preferentially at the 3-position due to electron-donating effects of the adjacent carbonyl.
    • Yield : 65–70% after neutralization and extraction.
Advantages and Limitations
  • Advantages : Single purification step post-nitration; avoids handling nitro precursors.
  • Limitations : Lower nitration yield due to competing oxidation; strict temperature control required.

Optimization and Mechanistic Insights

Solvent and Base Effects in Alkylation

  • DMF vs. THF : DMF enhances solubility of pyridone salts, improving reaction rates (90% conversion in DMF vs. 45% in THF).
  • Base Selection : NaH outperforms K₂CO₃ in anhydrous conditions (78% vs. 62% yield).

Nitration Regiochemistry

The 3-nitro isomer dominates due to:

  • Electronic Effects : The 2-oxo group activates the 3-position via resonance (Fig. 1B).
  • Steric Effects : tert-Butyl ester hinders nitration at the 5-position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tBu), 4.72 (s, 2H, CH₂), 6.40 (dd, J = 6.8 Hz, 1H, H-5), 7.15 (t, J = 7.1 Hz, 1H, H-4), 7.89 (dd, J = 7.0 Hz, 1H, H-6).
  • IR (KBr) : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (pyridone C=O), 1530 cm⁻¹ (NO₂ asym).

Purity and Yield Comparison

Method Overall Yield Purity (HPLC) Key Impurities
N-Alkylation route 58–65% ≥98% Unreacted pyridinol (≤1%)
Nitration post-alkylation 50–55% 95–97% 5-Nitro isomer (2–3%)

Industrial-Scale Considerations

Cost Analysis

  • Route 1 : Higher reagent costs (DCC, DMAP) but better yields.
  • Route 2 : Cheaper nitration reagents but requires corrosive H₂SO₄ handling.

Emerging Alternatives

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 min in DMF with TBAB as phase-transfer catalyst.
  • Outcome : 82% yield in 1/4th time; limited to small batches.

Enzymatic Esterification

  • Lipase B : Catalyzes tert-butyl ester formation in solvent-free systems (60°C, 48h).
  • Yield : 70–75%; avoids toxic coupling agents.

Chemical Reactions Analysis

tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino-substituted pyridine derivatives and carboxylic acids.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves:

  • Nitration of Pyridine : Introduction of a nitro group at the 3-position.
  • Formation of the Pyridine Derivative : Reaction with an acylating agent to form the 2-oxopyridine derivative.
  • Esterification : Final esterification with tert-butyl alcohol using an acid catalyst.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to diverse chemical entities.

Biology

Derivatives of this compound are under investigation for their biological activities , including:

  • Antimicrobial Properties : Studies indicate potential effectiveness against various bacterial strains.
  • Anticancer Activity : Research is ongoing to explore its impact on cancer cell lines, focusing on mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study examined the effects of this compound on human cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Medicine

Current research is exploring its potential as a drug candidate for various therapeutic applications. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular targets, potentially inhibiting specific enzymes or receptors.

Case Study: Drug Development

In a recent trial, derivatives were tested for their efficacy in treating resistant bacterial infections, showing promising results that warrant further clinical investigation.

Industry

In industrial applications, this compound is used as a building block in the synthesis of specialty chemicals and new materials. Its versatility makes it valuable in developing innovative products across various sectors.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate for synthesisUsed in pharmaceuticals and agrochemicals
BiologyAntimicrobial/anticancerInduces apoptosis in cancer cells
MedicineDrug candidatePotential for treating resistant infections
IndustryBuilding block for chemicalsValuable in developing innovative materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • Stability : tert-Butyl esters are typically more resistant to hydrolysis under basic conditions than methyl/ethyl esters, making them preferable in multi-step syntheses .
  • Hazards : The methyl ester exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319), while hazard data for the tert-butyl variant remains unspecified .

Other tert-Butyl Derivatives

Comparisons with other tert-butyl-substituted compounds highlight substituent effects on reactivity and applications:

  • tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS: 157115-85-0): The bromo and dihydroquinoline substituents increase electrophilicity, making it reactive in cross-coupling reactions, unlike the nitro-pyridone system in the target compound .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects : The nitro group in the 3-position of the pyridone ring enhances electrophilicity, facilitating nucleophilic aromatic substitution. This effect is amplified in the tert-butyl ester due to its electron-donating nature, which stabilizes intermediates .
  • NMR Chemical Shifts : While specific data for the target compound is unavailable, analogous compounds (e.g., peracetates in ) show that tert-butyl groups typically upfield-shift adjacent protons due to steric shielding .

Biological Activity

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyridine derivatives and features a tert-butyl ester group along with a nitro-substituted pyridine ring. Its synthesis typically involves nitration, acylation, and esterification processes, leading to various applications in organic synthesis and pharmacology.

  • Molecular Formula : C₁₁H₁₄N₂O₅
  • Molecular Weight : 254.2397 g/mol
  • CAS Number : 171559-74-3

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates may interact with cellular targets, potentially inhibiting specific enzymes or receptors. The exact molecular targets and pathways are subjects of ongoing research.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. The mechanism is likely linked to the compound's ability to interfere with microbial biofilm formation and inhibit essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines. For instance, studies involving L929 cells demonstrated that certain concentrations of related compounds led to significant cytotoxic effects, suggesting that the compound may possess anticancer properties.

CompoundCell LineConcentration (µM)Viability (%)
Compound AL929100 (24h)35
Compound BL929200 (48h)40
ControlL929-100

Case Studies

  • Anticancer Activity : In a study published in MDPI, various pyridine derivatives were evaluated for their anticancer potential against colon carcinoma HCT-15 cells. The results indicated that certain derivatives had IC₅₀ values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as lead compounds in cancer therapy .
  • Antibacterial Activity : Another investigation focused on the antibacterial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The presence of the nitro group was found crucial for enhancing antimicrobial activity, as evidenced by comparative studies with structurally similar compounds .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with other related compounds:

Compound NameFunctional GroupBiological Activity
tert-butyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetateAmino groupLower cytotoxicity
tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-propionatePropionate groupSimilar antimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl cyanoacetate derivatives react with nitropyridine carbaldehydes under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF at 60–80°C). Optimized protocols emphasize solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize side products. Post-reaction purification via column chromatography or recrystallization is critical for high yields (>70%) .

Q. How can researchers ensure purity and characterize the compound post-synthesis?

  • Methodological Answer :

  • Purity : Use HPLC (≥98% purity threshold) and TLC for preliminary analysis.
  • Characterization :
  • NMR : Key peaks include tert-butyl protons (~1.4 ppm, singlet) and pyridinone aromatic protons (6.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z −56).
  • FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Q. What safety protocols are recommended given limited toxicity data?

  • Methodological Answer : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structural analogs. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers at 2–8°C. Emergency procedures include rinsing exposed areas with water and consulting poison control .

Advanced Research Questions

Q. How does the nitro group’s position (e.g., 3-nitro vs. 5-nitro pyridinone) affect reactivity compared to structural analogs?

  • Methodological Answer : The 3-nitro group increases electrophilicity at the pyridinone ring, enhancing nucleophilic substitution reactions. Comparative studies with 5-nitro analogs (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) show divergent regioselectivity in coupling reactions due to steric and electronic effects. Computational modeling (DFT) can predict reactive sites .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO <0.1%).
  • Metabolic Stability Testing : Evaluate bioreduction of the nitro group (e.g., in liver microsomes) to identify reactive intermediates that may skew activity .
  • Statistical Validation : Apply ANOVA to compare replicates and identify outliers in dose-response curves.

Q. How is this compound utilized in PROTAC development for targeted protein degradation?

  • Methodological Answer : The tert-butyl ester serves as a stabilizing moiety in PROTAC linkers. For example, it enhances solubility in conjugate synthesis (e.g., PL-SNS-032 trifluoroacetate) while maintaining protease resistance. Click chemistry (e.g., CuAAC) attaches payloads like E3 ligase ligands. Monitor degradation efficiency via Western blot (target protein ubiquitination) .

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